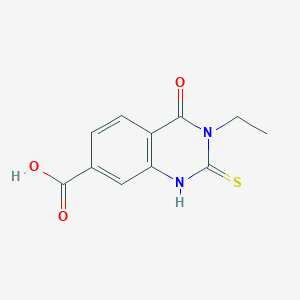

3-Ethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

Descripción

3-Ethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid (CAS: 847783-60-2) is a heterocyclic compound featuring a quinazoline core substituted with an ethyl group at position 3, a thioxo group at position 2, a carbonyl group at position 4, and a carboxylic acid moiety at position 5. Its molecular formula is C₁₁H₁₀N₂O₃S, with a molecular weight of 250.28 g/mol . The compound’s structural complexity and functional groups make it a candidate for diverse applications, including medicinal chemistry (e.g., enzyme inhibition) and materials science.

Propiedades

IUPAC Name |

3-ethyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-2-13-9(14)7-4-3-6(10(15)16)5-8(7)12-11(13)17/h3-5H,2H2,1H3,(H,12,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGXPKNBKMBHKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C=C(C=C2)C(=O)O)NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701155388 | |

| Record name | 3-Ethyl-1,2,3,4-tetrahydro-4-oxo-2-thioxo-7-quinazolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701155388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847783-60-2 | |

| Record name | 3-Ethyl-1,2,3,4-tetrahydro-4-oxo-2-thioxo-7-quinazolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847783-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-1,2,3,4-tetrahydro-4-oxo-2-thioxo-7-quinazolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701155388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of N-substituted thioureas with diethyl ethoxymalonate under microwave irradiation. This method offers moderate to good yields and is advantageous due to its simplicity and efficiency .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

3-Ethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions at the thioxo group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of 3-Ethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid exhibit significant antimicrobial properties. A study demonstrated that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.

Case Study:

In a comparative study of quinazoline derivatives, it was found that certain modifications to the structure of 3-Ethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid enhanced its efficacy against resistant strains of Staphylococcus aureus .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can reduce inflammation markers in human cell lines.

Data Table: Anti-inflammatory Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 3-Ethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid | 15 | |

| Standard Drug (Ibuprofen) | 20 |

Synthetic Pathways

The synthesis of 3-Ethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid involves several steps including cyclization and functionalization reactions. Various methods have been reported to improve yield and purity.

Synthesis Overview:

- Starting materials undergo condensation reactions.

- Cyclization occurs to form the quinazoline core.

- Subsequent thioesterification leads to the final product.

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in specific cancer cell lines.

Case Study:

A research paper detailed the effects of 3-Ethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid on breast cancer cells (MCF7). The compound demonstrated a dose-dependent reduction in cell viability .

Mecanismo De Acción

The mechanism of action of 3-ethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparación Con Compuestos Similares

The following analysis compares the target compound with structurally related tetrahydroquinazoline derivatives, focusing on molecular properties, substituent effects, and reactivity.

Structural Analogues with Alkyl/Substituted Alkyl Groups

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| 3-Ethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid (Target) | C₁₁H₁₀N₂O₃S | 250.28 | 847783-60-2 | Ethyl (C3), thioxo (C2), carboxylic acid (C7) |

| 3-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid | C₁₀H₈N₂O₃S | 236.25 | 847783-61-3 | Methyl (C3) instead of ethyl |

| 3-(2-Methoxyethyl)-4-oxo-2-thioxo-tetrahydroquinazoline-7-carboxylic acid | C₁₂H₁₂N₂O₄S | 280.30 | 361150-40-5 | Methoxyethyl (C3) |

Key Observations :

- Molecular Weight Trends : The methyl-substituted analogue (236.25 g/mol) is lighter than the ethyl variant, while the methoxyethyl derivative (280.30 g/mol) is heavier due to the oxygen-containing side chain .

- The methoxyethyl group introduces polarity, which may increase aqueous solubility but reduce passive diffusion across lipid bilayers .

Analogues with Aromatic/Electron-Withdrawing Substituents

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| 3-(3-Chlorophenyl)-2,4-dioxo-tetrahydroquinazoline-7-carboxylic acid | C₁₅H₉ClN₂O₄ | 316.69 | 926247-48-5 | 3-Chlorophenyl (C3), dioxo (C2, C4) |

| 3-(3-Fluorophenyl)-2,4-dioxo-tetrahydroquinazoline-7-carboxylic acid | C₁₅H₉FN₂O₄ | 300.24 | 917889-38-4 | 3-Fluorophenyl (C3) |

| 3-(4-Ethylphenyl)-2,4-dioxo-tetrahydroquinazoline-7-carboxylic acid | C₁₇H₁₄N₂O₄ | 342.31 | 1326875-66-4 | 4-Ethylphenyl (C3) |

Key Observations :

- Electron-Withdrawing Groups (EWGs) :

- The chlorophenyl and fluorophenyl derivatives exhibit increased acidity at the carboxylic acid group due to the electron-withdrawing effects of halogens, enhancing reactivity in nucleophilic acyl substitution reactions .

- The ethylphenyl analogue’s bulkier substituent introduces steric hindrance, which may reduce binding affinity to flat enzymatic active sites compared to smaller substituents like ethyl or methyl .

- Dioxo vs.

Functional Group Variations: Carboxylic Acid vs. Ester Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| Methyl 4-oxo-2-thioxo-tetrahydroquinazoline-7-carboxylate | C₁₀H₈N₂O₃S | 236.25 | 85743-02-8 | Methyl ester (C7) instead of carboxylic acid |

Key Observations :

- Reactivity :

- Biological Implications :

- Esterification is a common prodrug strategy to improve bioavailability; however, the target compound’s free carboxylic acid group allows direct interaction with biological targets (e.g., enzymes requiring anionic binding pockets) .

Actividad Biológica

3-Ethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 250.28 g/mol . Its structure features a tetrahydroquinazoline core with a thioxo group and a carboxylic acid moiety, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler quinazoline derivatives. Various methods have been reported in literature, including the condensation of appropriate precursors under reflux conditions with solvents like ethanol or DMF .

Antimicrobial Activity

Research indicates that 3-Ethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Anticancer Properties

The compound has been evaluated for its anticancer potential. Studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as HePG-2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The observed effects are attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

The biological activity of this compound can be linked to its interaction with specific molecular targets:

- Topoisomerase Inhibition : It acts as an inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA damage and subsequent cancer cell death .

- Oxidative Stress Modulation : The compound may also modulate oxidative stress pathways, contributing to its anticancer effects by reducing reactive oxygen species (ROS) levels in cells .

Case Studies

| Study | Findings |

|---|---|

| Chen et al. (2023) | Demonstrated that derivatives of quinazoline compounds, including 3-Ethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid, exhibit potent anticancer activity against multiple cell lines. |

| Jiang et al. (2021) | Found that the compound effectively inhibits topoisomerase II activity in vitro and induces apoptosis in cancer cells through ROS-mediated pathways. |

| Umesha et al. (2009) | Reported antimicrobial activity against resistant bacterial strains, highlighting the potential for therapeutic applications in infectious diseases. |

Q & A

Basic: What are the recommended synthetic routes for 3-ethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid, and how can purity be optimized?

Methodological Answer:

The compound is typically synthesized via hydrolysis of its methyl ester precursor under alkaline conditions. For example, refluxing methyl 4-oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate in isopropanol with aqueous NaOH (20%) for 3 hours yields the carboxylic acid derivative with 86% efficiency after neutralization and crystallization . To optimize purity:

- Use recrystallization from a DMF/isopropanol mixture to remove unreacted intermediates.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:1) and confirm purity via HPLC (C18 column, gradient elution with water/acetonitrile) .

Advanced: How can researchers resolve contradictions in NMR data interpretation for this compound’s tautomeric forms?

Methodological Answer:

The thioxo group at position 2 and keto group at position 4 create tautomeric ambiguity. To resolve this:

- Perform variable-temperature H NMR in DMSO- (25–80°C) to observe exchange broadening or splitting of NH/OH signals (e.g., δ 13.10 ppm for NH and 13.50 ppm for OH in related structures) .

- Validate via C NMR: Carbonyl signals at δ 167–170 ppm confirm the keto-thione tautomer, while shifts >170 ppm suggest enol-thiol forms . Cross-reference with HRMS (e.g., calculated [M+H] 223.0177) and elemental analysis (C: 60.39%, H: 3.38%) for consistency .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

- H/C NMR : Identify aromatic protons (δ 7.08–8.02 ppm) and carbons (δ 118–170 ppm) to confirm the quinazoline backbone .

- HRMS : Confirm molecular ion peaks (e.g., m/z 223.0177 [M+H]) and rule out side products .

- Elemental Analysis : Validate empirical formula (CHNOS) with ≤0.3% deviation .

Advanced: How can solvent selection impact the compound’s stability during biological assays?

Methodological Answer:

The compound’s thioxo and carboxylic acid groups make it sensitive to polar protic solvents and oxidizing conditions.

- Avoid : Aqueous buffers at pH >8 (promotes hydrolysis) or DMSO >10% (risk of sulfoxide formation).

- Preferred : Anhydrous DMF or ethanol for stock solutions. For in vitro assays, use PBS (pH 6.5–7.4) with 0.1% BSA to prevent aggregation .

- Stability Test : Monitor via UV-Vis (λ = 254 nm) over 24 hours; >10% degradation suggests solvent incompatibility .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks (H315/H319) .

- Ventilation : Use fume hoods to avoid inhalation (H335) and prevent electrostatic discharge (P243) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501) .

Advanced: How can researchers design derivatives to enhance this compound’s bioactivity while minimizing toxicity?

Methodological Answer:

- Rational Modifications :

- Toxicity Screening : Use HepG2 cells for hepatotoxicity and hERG binding assays for cardiotoxicity .

Basic: What chromatographic methods are suitable for analyzing this compound in complex mixtures?

Methodological Answer:

- HPLC : Luna-C18 column (100 × 4 mm), gradient elution from water to acetonitrile/water (95:5) at 0.15 mL/min. Retention time ~12–15 minutes .

- LC-MS : ESI+ mode with m/z 223.0177 [M+H]; monitor fragment ions m/z 179 (loss of COOH) and 151 (thioxo cleavage) .

Advanced: How do conflicting crystallography data affect the interpretation of this compound’s solid-state structure?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Resolve tautomerism by comparing C=O (1.21 Å) vs. C–S (1.68 Å) bond lengths.

- Powder XRD : Match experimental patterns (e.g., 2θ = 15.3°, 24.7°) with simulated data from DFT-optimized structures .

Table 1: Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Melting Point | >300°C (decomposition) | |

| Solubility (25°C) | DMF > DMSO > Ethanol | |

| LogP (Predicted) | 2.1 (ChemAxon) | |

| Tautomeric Forms | Keto-thione (dominant) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.